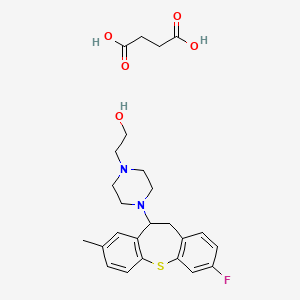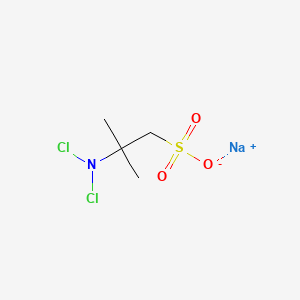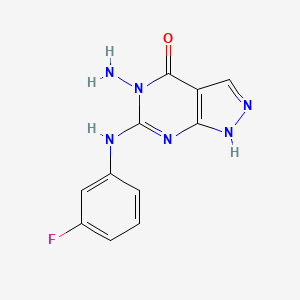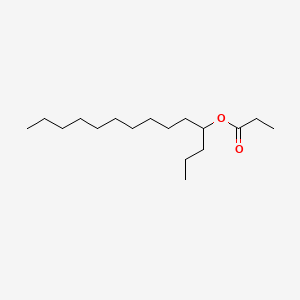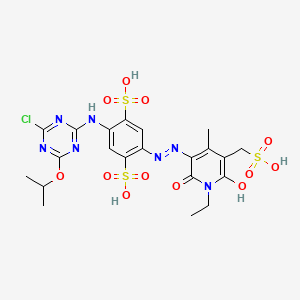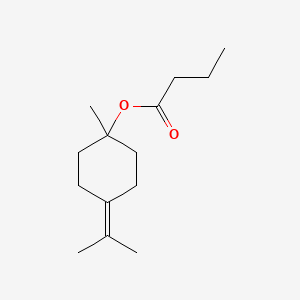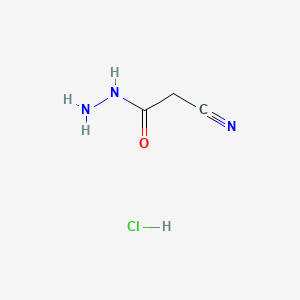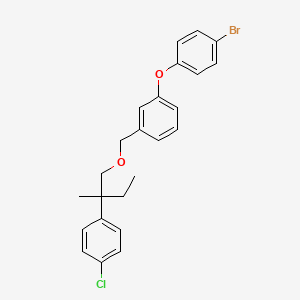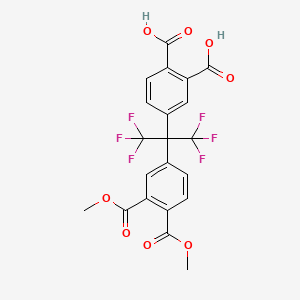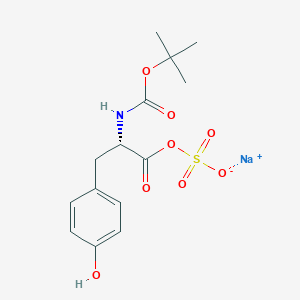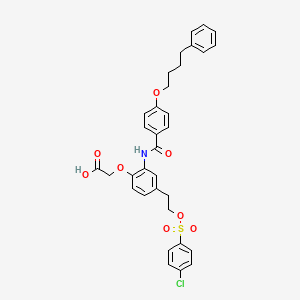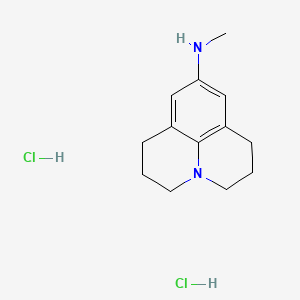
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylaminojulolidine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of julolidine, a bicyclic amine, and is characterized by the presence of a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylaminojulolidine dihydrochloride typically involves the reaction of julolidine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of Julolidine with Methylamine: Julolidine is reacted with an excess of methylamine in a suitable solvent such as ethanol or methanol.
Formation of the Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization from a suitable solvent to obtain pure 9-Methylaminojulolidine dihydrochloride.
Industrial Production Methods: In industrial settings, the production of 9-Methylaminojulolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 9-Methylaminojulolidine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-Methylaminojulolidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
9-Methylaminojulolidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving the interaction of amine-containing compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Methylaminojulolidine dihydrochloride involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
相似化合物的比较
Julolidine: The parent compound of 9-Methylaminojulolidine, lacking the methylamino group.
N-Methyljulolidine: A similar compound with a methyl group attached to the nitrogen atom.
Julolidine Hydrochloride: The hydrochloride salt of julolidine.
Uniqueness: 9-Methylaminojulolidine dihydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the study of amine-containing molecules and their interactions with biological systems.
属性
CAS 编号 |
102489-72-5 |
|---|---|
分子式 |
C13H20Cl2N2 |
分子量 |
275.21 g/mol |
IUPAC 名称 |
N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-14-12-8-10-4-2-6-15-7-3-5-11(9-12)13(10)15;;/h8-9,14H,2-7H2,1H3;2*1H |
InChI 键 |
KWGICGWMNLKNMF-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



